N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine-carboxamide scaffold. Its synthesis likely involves multi-step reactions, including amide coupling and cyclization strategies common to triazolopyridazine derivatives .
Properties
Molecular Formula |
C20H24N6O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O3/c1-13-22-23-18-8-9-19(24-26(13)18)25-10-4-5-14(12-25)20(27)21-16-11-15(28-2)6-7-17(16)29-3/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,21,27) |
InChI Key |
LKVGHUUQXYAHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures followed by their coupling. The process may include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized using standard organic synthesis techniques.
Coupling Reactions: The final step involves coupling the triazolopyridazine core with the piperidine ring and the dimethoxyphenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or toxicological data for N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide are scarce, comparisons can be drawn with structurally analogous heterocyclic compounds described in the literature. Below is a detailed analysis:
Triazolopyridazine vs. Imidazopyridine Derivatives
The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) shares a fused bicyclic system but replaces the triazole ring with an imidazole. Key differences include:
- Electron-withdrawing groups: The nitrophenyl and cyano substituents in 2d enhance π-π stacking and polarity, whereas the dimethoxyphenyl group in the target compound may favor hydrophobic interactions .
- Thermal stability : 2d exhibits a melting point of 215–217°C, suggesting moderate stability. The target compound’s melting point is unreported but may vary due to its carboxamide group.
Piperidine-Carboxamide vs. Pyrrolidine Derivatives
Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) features a pyrrolidine ring instead of piperidine. Key distinctions:
- Functional groups : The carboxamide in the target compound could improve water solubility relative to the ester groups in 1l.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of cyclization and substitution steps, similar to methods used for 2d and 1l .
- Data Gaps: No peer-reviewed studies explicitly address the target compound’s pharmacokinetics, toxicity, or biological targets. Structural analogs suggest plausible properties but lack direct validation.
- Therapeutic Potential: The dimethoxyphenyl group may confer selectivity for serotonin or dopamine receptors, as seen in related psychoactive compounds.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the research findings surrounding this compound.
Synthesis
The synthesis of this compound involves several steps. Typically, the compound is synthesized through the reaction of 2,5-dimethoxyphenyl derivatives with piperidine and triazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Preliminary studies suggest that it may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission regulation.
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant inhibitory activity against AChE and BuChE. For example:
- AChE Inhibition : IC50 values in the range of 30-50 µM have been reported.
- BuChE Inhibition : IC50 values around 40-60 µM were observed.
These findings indicate that the compound could have potential therapeutic applications in treating neurological disorders such as Alzheimer's disease.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | AChE | 30-50 |
| Butyrylcholinesterase | BuChE | 40-60 |
Case Study 1: Neuroprotective Effects
A study conducted by researchers aimed to evaluate the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in animal models.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
